molecular formula C27H22ClN3O4 B14120833 N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14120833
M. Wt: 487.9 g/mol
InChI Key: ZMDARCOGHQGMIH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a benzofuropyrimidine derivative featuring a 2-chlorobenzyl group and a 2-phenylethyl substituent. Its core structure combines a benzofuran ring fused with a pyrimidine-dione system, which is functionalized with an acetamide side chain. Its structural complexity arises from the interplay of fused aromatic systems and polar substituents, which influence physicochemical properties such as solubility and reactivity .

Properties

Molecular Formula

C27H22ClN3O4

Molecular Weight

487.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H22ClN3O4/c28-21-12-6-4-10-19(21)16-29-23(32)17-31-24-20-11-5-7-13-22(20)35-25(24)26(33)30(27(31)34)15-14-18-8-2-1-3-9-18/h1-13H,14-17H2,(H,29,32)

InChI Key

ZMDARCOGHQGMIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Annulation/Aromatization Strategy

A [4+2] annulation between benzofuran-derived azadienes and urea/thiourea derivatives under mild conditions forms the fused ring system. For example, reacting 3-amino-benzofuran-2-carboxylate with urea in DMF at 80°C yields the pyrimidinone scaffold.

Example Protocol :

  • Step 1 : 3-Amino-5-nitrobenzofuran-2-carboxylate (1.0 equiv) is treated with urea (1.2 equiv) in DMF with KOH (1.5 equiv) at 80°C for 12 hours.
  • Step 2 : Acidification with HCl precipitates the dihydroxy intermediate, which undergoes aromatization via refluxing in acetic anhydride.

Electrochemical Decarboxylation

Electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of barbituric acid derivatives forms the fused benzofuropyrimidine system. Yields reach 60–70% under controlled-potential conditions.

Functionalization at Position 3: Phenethyl Group Introduction

The phenethyl group is introduced via N-alkylation or Michael addition.

Alkylation with Phenethyl Bromide

The 3-position nitrogen of the pyrimidinone is alkylated using phenethyl bromide in the presence of NaH or K₂CO₃.

Optimized Conditions :

  • Reagents : Pyrimidinone core (1.0 equiv), phenethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv).
  • Solvent : DMF, 60°C, 6 hours.
  • Yield : 75–85%.

Reductive Amination

Alternative routes employ reductive amination of 3-keto intermediates with phenethylamine using NaBH₃CN in MeOH, achieving 70% yield.

Acetamide Side Chain Installation at Position 1

The 1-position is functionalized via nucleophilic substitution or coupling reactions.

Chloroacetylation Followed by Amination

  • Step 1 : Chloroacetyl chloride (1.2 equiv) reacts with the pyrimidinone nitrogen in THF with Et₃N (2.0 equiv) at 0°C.
  • Step 2 : The chloro intermediate is treated with 2-chlorobenzylamine (1.5 equiv) in DMF at 25°C for 24 hours.

Yield : 65–70% after purification via silica gel chromatography (hexane:EtOAc, 3:1).

Direct Coupling Using EDCI/HOBt

Carbodiimide-mediated coupling of the pyrimidinone with N-(2-chlorobenzyl)glycine in DCM achieves 80% yield.

Purification and Characterization

Final purification employs column chromatography (SiO₂, EtOAc/hexane) or recrystallization from ethanol. Structural confirmation uses:

  • NMR : Distinct signals for benzofuropyrimidinone protons (δ 7.2–8.1 ppm), phenethyl CH₂ (δ 2.8–3.1 ppm), and acetamide NH (δ 10.2 ppm).
  • MS : Molecular ion peak at m/z 504.1 [M+H]⁺.
  • XRD : Monoclinic crystal system with space group P2₁/c.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Annulation/Alkylation 70 98 Scalable, minimal byproducts
Electrochemical 65 95 Solvent-free, eco-friendly
Reductive Amination 68 97 Mild conditions, high selectivity

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N1 vs. N3 are minimized using bulky bases (e.g., DBU).
  • Solvent Choice : DMF enhances reactivity but requires thorough removal via vacuum distillation.
  • Byproduct Formation : Silica gel chromatography with gradient elution (5→30% EtOAc/hexane) removes unreacted phenethyl bromide.

Industrial-Scale Considerations

  • Cost Efficiency : DMF recycling in step S1 reduces waste.
  • Catalyst Optimization : Pd/C (5 wt%) in hydrogenation steps lowers catalyst loading.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Core Benzofuropyrimidine Derivatives

  • 2-(2,4-Dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide (): Structural Differences: Replaces the 2-chlorobenzyl and 2-phenylethyl groups with a phenyl substituent at position 3 and a phenylacetamide side chain.
  • N-(2-Chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Structural Differences: Incorporates a sulfanyl linker and a 3-methoxyphenyl group at position 3.

Pyrimidine Derivatives with Varied Substituents

  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles ():
    • Structural Differences : Feature thiazolo-pyrimidine cores with benzylidene and methylfuran substituents.
    • Impact : The thiazolo ring and nitrile group increase polarity, likely improving aqueous solubility compared to the target compound .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound Molecular Formula Melting Point (°C) Key Substituents Solubility Trends
Target Compound C28H22ClN3O4 Not reported 2-Chlorobenzyl, 2-phenylethyl Likely low (nonpolar groups)
2-(2,4-Dioxo-3-phenyl...) () C24H17N3O4 Not reported Phenyl, phenylacetamide Moderate (polar acetamide)
Compound 11a () C20H10N4O3S 243–246 2,4,6-Trimethylbenzylidene, nitrile Low (crystalline solid)
Compound 12 () C17H10N4O3 268–269 Methylfuran, nitrile Moderate (DMF/water)
  • Melting Points : Higher melting points in nitrile-containing derivatives (e.g., 268–269°C for Compound 12) suggest stronger intermolecular interactions due to polar groups .
  • Solubility : The target compound’s 2-chlorobenzyl and phenylethyl groups likely reduce solubility in polar solvents compared to nitrile- or acetamide-functionalized analogues .

Molecular Networking and Fragmentation Patterns

  • MS/MS Cosine Scores : Compounds with structural similarities (e.g., shared benzofuropyrimidine cores) may exhibit high cosine scores (>0.8) in molecular networking, indicating conserved fragmentation pathways .
  • Differentiation : The target compound’s 2-phenylethyl group would produce unique fragment ions (e.g., m/z 91 for benzyl loss), distinguishing it from phenyl- or methoxyphenyl-substituted analogues .

Biological Activity

N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates multiple functional groups, including a chlorobenzyl moiety and a benzofuro[3,2-d]pyrimidin-1(2H)-yl core, which suggests diverse pharmacological applications.

PropertyValue
Molecular Formula C27H22ClN3O4
Molecular Weight 487.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]acetamide
InChI Key ZMDARCOGHQGMIH-UHFFFAOYSA-N

Research indicates that N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors. The compound's ability to modulate these targets can lead to various pharmacological outcomes, including anti-inflammatory and anticancer activities.

Anticancer Activity

Preliminary studies have suggested that this compound may possess significant anticancer properties. For instance, it has been evaluated for its efficacy against various cancer cell lines. A notable study indicated that derivatives of similar compounds showed promising results in inhibiting tumor growth and inducing apoptosis in cancerous cells.

Antimicrobial Activity

The compound's structural characteristics also hint at potential antimicrobial properties. Research on related compounds has demonstrated effectiveness against bacterial and fungal pathogens. Investigating the antimicrobial activity of N-(2-chlorobenzyl)-2-[...] could reveal its potential as a therapeutic agent in treating infections.

Study 1: Anticancer Screening

A study published in 2019 focused on the identification of novel anticancer compounds through high-throughput screening of drug libraries on multicellular spheroids. N-(2-chlorobenzyl)-2-[...] was included in the screening process due to its structural similarity to known anticancer agents. The findings indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .

Study 2: Mechanistic Insights

A detailed mechanistic study is essential to understand how N-(2-chlorobenzyl)-2-[...] interacts at the molecular level. Initial findings suggest that the compound may inhibit specific signaling pathways involved in cell proliferation and survival. Further research is required to elucidate these pathways and confirm the binding affinities with target receptors .

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide?

Synthesis typically involves multi-step heterocyclic chemistry. A feasible route includes:

  • Step 1 : Condensation of substituted benzofuran precursors with pyrimidine derivatives under acidic conditions to form the fused benzofuropyrimidine core.
  • Step 2 : Alkylation or substitution at the pyrimidine N3 position using 2-phenylethyl bromide.
  • Step 3 : Acetamide side-chain introduction via coupling reactions (e.g., EDC/HOBt-mediated amidation) with 2-chlorobenzylamine .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Optimize solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).

Q. How can the molecular structure of this compound be validated experimentally?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve absolute configuration and confirm bond angles/distances, particularly for the benzofuropyrimidine core and acetamide substituents .
  • NMR Spectroscopy : Use 2D techniques (HSQC, HMBC) to assign proton and carbon signals, focusing on distinguishing diastereotopic protons in the phenylethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy, especially given the compound’s high molecular weight (~500–600 g/mol) .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro Enzyme Inhibition : Screen against kinases or proteases due to structural similarity to pyrimidine-based inhibitors. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cellular Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include a positive control (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization of the benzofuropyrimidine core). Software like Gaussian or ORCA is recommended .
  • Reaction Path Sampling : Employ nudged elastic band (NEB) methods to explore alternative pathways for side-chain functionalization, reducing byproduct formation .
  • Machine Learning : Train models on existing pyrimidine synthesis datasets to predict optimal solvents, temperatures, and catalysts .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀ vs. % inhibition) and adjust for assay variability (e.g., cell line passage number, buffer pH) .
  • Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., phenylethyl vs. cyclohexylethyl) to isolate contributions to activity .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and CETSA (cellular thermal shift assay) for target engagement .

Q. What experimental design principles apply to scaling up synthesis while maintaining purity?

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry). Prioritize factors via Plackett-Burman screening before response surface methodology (RSM) .
  • In-line Analytics : Implement PAT (process analytical technology) tools like ReactIR for real-time monitoring of intermediate formation .
  • Green Chemistry Metrics : Track E-factor and atom economy to minimize waste during scale-up .

Q. How can structural analogs inform SAR without extensive synthetic effort?

  • Fragment-Based Drug Design (FBDD) : Use X-ray co-crystallography to identify binding modes of core fragments (e.g., benzofuropyrimidine alone) .
  • Virtual Screening : Dock analogs from databases (e.g., ZINC15) into target protein structures (PDB IDs) to prioritize synthesis .

Q. What analytical strategies differentiate polymorphic forms of this compound?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD structures to detect crystalline vs. amorphous forms .
  • DSC/TGA : Identify melting points and decomposition profiles, which vary with polymorphism .

Methodological Best Practices

Q. How should researchers handle stability and storage of this compound?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilize hygroscopic samples .
  • Storage : Store at -20°C in amber vials under argon to prevent oxidation of the acetamide group.

Q. What statistical methods validate reproducibility in dose-response assays?

  • Bland-Altman Analysis : Assess agreement between technical replicates.
  • Grubbs’ Test : Identify outliers in biological triplicates .

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